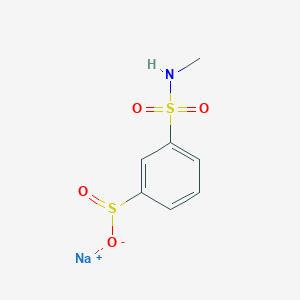

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H8NNaO4S2 |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

sodium;3-(methylsulfamoyl)benzenesulfinate |

InChI |

InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

FQTGVPRNZUUBJG-UHFFFAOYSA-M |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reduction of Corresponding Sulfonyl Chloride with Sodium Sulfite

The most classical and widely used method for preparing sodium sulfinates, including aryl sulfinates, is the reduction of the corresponding sulfonyl chloride with sodium sulfite (Na2SO3) in aqueous medium under mild heating (70–80 °C). The reaction is typically performed in the presence of sodium bicarbonate to maintain alkaline conditions and prevent hydrolysis of the sulfonyl chloride.

- Procedure : Dissolve 3-(methylsulfamoyl)benzene-1-sulfonyl chloride in an organic solvent such as dichloromethane or methylene chloride.

- Add this solution dropwise to an aqueous solution of sodium sulfite and sodium bicarbonate under stirring.

- Maintain the reaction temperature at 70–80 °C for 1–2 hours.

- After completion, the organic solvent is removed by distillation.

- The aqueous phase containing sodium 3-(methylsulfamoyl)benzene-1-sulfinate is cooled to crystallize the product.

- The crude product is filtered, washed, and recrystallized from ethanol or water to obtain pure sodium sulfinates.

This method yields high purity and good yields (typically 80–90%) and is scalable for industrial production. The use of controlled addition and alkaline conditions prevents hydrolysis and side reactions.

Friedel–Crafts-Type Sulfination Using DABSO

A more recent synthetic approach uses 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide surrogate in the presence of AlCl3 to directly sulfinylate arenes.

- Arenes bearing electron-donating or halogen substituents react with DABSO under Lewis acid catalysis.

- The reaction proceeds via electrophilic aromatic substitution.

- This method can be adapted to prepare this compound if the appropriate arene precursor is used.

- The product is isolated as the sodium sulfinate salt.

This method is advantageous for direct sulfination without pre-formed sulfonyl chlorides but may have limitations with strongly electron-withdrawing groups.

Condensation of Sodium Methyl Sulfinate with Benzyl Alcohol Derivatives

Another approach involves the condensation of sodium methyl sulfinates with benzyl alcohol derivatives in the presence of Lewis acid catalysts such as boron trifluoride etherate (BF3·OEt2) in acetic acid medium.

- The benzyl alcohol is protonated by BF3·OEt2 forming a carbonium ion intermediate.

- This intermediate is attacked by the nucleophilic sodium methyl sulfinate, leading to sulfinate derivatives.

- The reaction proceeds at room temperature with high yields (85–95%).

- After reaction completion, the mixture is neutralized, extracted, and purified by chromatography.

This method is mild, efficient, and avoids harsh reagents, making it suitable for sensitive functional groups like methylsulfamoyl.

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of Sulfonyl Chloride | 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, Na2SO3 | Aqueous Na2SO3, NaHCO3, 70–80 °C | 80–90% | Simple, scalable, high purity | Requires sulfonyl chloride precursor |

| Barton-Type Decarboxylation | Barton ester derivatives | UV light, RuCl3 catalyst, alkoxides/thiolates | 30–92% | Structural diversity | Multi-step, requires photolysis |

| Friedel–Crafts Sulfination with DABSO | Arene, DABSO, AlCl3 | Lewis acid catalysis, room temp | Good to excellent | Direct sulfination, no sulfonyl chloride | Sensitive to substituent effects |

| Condensation with Benzyl Alcohols | Benzyl alcohol derivatives, sodium methyl sulfinate | BF3·OEt2, acetic acid, room temp | 85–95% | Mild, high yield, functional group tolerant | Requires benzyl alcohol derivatives |

- The reduction of sulfonyl chlorides with sodium sulfite remains the most straightforward and industrially viable method for preparing this compound, offering high yields and purity.

- Alternative methods such as Barton-type decarboxylation and Friedel–Crafts sulfination provide routes to structurally diverse sulfinates but involve more complex procedures.

- The condensation of sodium methyl sulfinates with benzyl alcohol derivatives catalyzed by BF3·OEt2 offers a mild and efficient synthetic route, particularly beneficial for substrates sensitive to harsh conditions.

- The choice of method depends on the availability of starting materials, desired scale, and functional group compatibility.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for further synthetic applications.

- These methods are supported by extensive spectroscopic characterization (NMR, MS, IR) and high-performance liquid chromatography to confirm identity and purity.

The above synthesis approaches and data have been consolidated from peer-reviewed literature and patent disclosures, including:

- Reduction of sulfonyl chlorides with sodium sulfite in aqueous media (RSC Advances, 2021).

- Barton-type decarboxylation and oxidation routes to sodium sulfinates (RSC Advances, 2021).

- Friedel–Crafts sulfination using DABSO (RSC Advances, 2021).

- Condensation of sodium methyl sulfinates with benzyl alcohols catalyzed by BF3·OEt2 (Molecules, 2024).

- Industrial synthesis of sodium 4-methylbenzenesulfinate via sulfonyl chloride reduction (CN Patent CN101786973B).

- General sulfinate preparation via sulfonyl chloride reduction with phase transfer catalysts (US Patent US6399815B2).

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .

Comparison with Similar Compounds

Sodium 3-Methanesulfonylpropane-1-sulfinate (CAS: 2137771-75-4)

- Molecular Formula : C₄H₉NaO₄S₂

- Molecular Weight : 208.2 g/mol

- Key Features :

- Aliphatic propane backbone with methanesulfonyl (-SO₂-CH₃) and sulfinate groups.

- Lower molecular weight and simpler structure compared to the aromatic target compound.

- Purity : ≥95% (discontinued, suggesting synthesis or stability challenges) .

Sodium 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfinate (Ref: 3D-ZJC78878)

- Molecular Formula : Likely C₁₀H₁₂NNaO₄S₂ (estimated based on structure).

- Molecular Weight : ~300 g/mol (approximate).

- Key Features :

- Aromatic benzene ring with a pyrrolidine sulfonyl (-SO₂-C₄H₈N) group and sulfinate substituent.

- The pyrrolidine group introduces steric bulk and basicity, contrasting with the methylsulfamoyl group’s hydrogen-bonding capability.

- Availability : Sold in 50 mg (603 €) and 500 mg (1,678 €) quantities, indicating specialized use .

- Applications : Likely employed in synthesizing sulfonamide derivatives requiring secondary amine functionality.

Impurity E(EP) of Sumatriptan Succinate (CAS: 88919-22-6)

- Structure: [3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide.

- Key Features :

- Applications : Pharmaceutical impurity profiling, highlighting the role of sulfonamide groups in drug degradation pathways.

Data Table: Structural and Functional Comparison

Pharmaceutical Relevance

Biological Activity

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonate group attached to a benzene ring with a methylsulfamoyl substituent. This structure is significant as it influences the compound's solubility and reactivity, which are critical for its biological applications.

Antimicrobial Activity

Recent studies have demonstrated that sodium sulfinates, including this compound, exhibit notable antimicrobial properties. For instance, a screening of various sulfinate derivatives revealed that compounds with specific substituents showed enhanced inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm at 100 mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (ATCC 25923) | 15 |

| This compound | Escherichia coli (ATCC 35218) | 18 |

| This compound | Pseudomonas aeruginosa (ATCC 27853) | 12 |

The above table indicates that this compound has varying degrees of effectiveness against different bacterial strains, with the highest activity observed against E. coli.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that sulfamoyl compounds can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Evaluation

A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The mechanism was attributed to the compound's ability to interfere with DNA replication processes.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonate group may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.